4-Methyl-5-propyl-1,3-thiazol-2-ylamine

Catalog No.
S8838429
CAS No.
M.F
C7H12N2S
M. Wt
156.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-5-propyl-1,3-thiazol-2-ylamine

Product Name

4-Methyl-5-propyl-1,3-thiazol-2-ylamine

IUPAC Name

4-methyl-5-propyl-1,3-thiazol-2-amine

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

InChI

InChI=1S/C7H12N2S/c1-3-4-6-5(2)9-7(8)10-6/h3-4H2,1-2H3,(H2,8,9)

InChI Key

PZMNTZHFZSFBMY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)N)C

4-Methyl-5-propyl-1,3-thiazol-2-ylamine belongs to the 4,5-disubstituted 2-aminothiazole chemical class. This scaffold is a foundational building block in medicinal chemistry, recognized for its role in the development of kinase inhibitors and various antimicrobial agents. [REFS-1, REFS-2] The specific nature and position of alkyl substituents on the thiazole core are known to be primary drivers of a compound's physicochemical properties and biological activity, making the selection of a specific analog a critical procurement decision. [3]

Substituting 4-Methyl-5-propyl-1,3-thiazol-2-ylamine with simpler, more common analogs like 4,5-dimethyl-2-aminothiazole or 4-methyl-2-aminothiazole is often unviable for downstream applications. Structure-activity relationship (SAR) studies for this class consistently demonstrate that the size and lipophilicity of the C4 and C5 substituents are critical determinants of target binding affinity and cell-based activity. [REFS-1, REFS-2] The replacement of the C5-propyl group with a smaller methyl group or a proton fundamentally alters the compound's lipophilicity, steric profile, and solubility in organic media. This change directly impacts performance in both biological screens and synthetic processability, making analog choice a deliberate, non-interchangeable step in research and development workflows.

Designed Lipophilicity for Probing Hydrophobic Pockets in Kinase Inhibitor Scaffolds

The 2-aminothiazole scaffold is a well-established template for kinase inhibitors, including the precursor to Dasatinib. [1] In this context, biological activity is highly dependent on the nature of substituents at the C4 and C5 positions. The C5-propyl group of the target compound provides a calculated increase in lipophilicity (LogP) compared to analogs such as 4,5-dimethyl-2-aminothiazole. This specific level of lipophilicity is a critical design feature for achieving potent engagement in the often hydrophobic ATP-binding pockets of kinases. [2] While direct comparative data is not available, the principle that increasing alkyl chain length tunes potency is established within this chemical class.

Evidence DimensionLipophilicity and Role in Bioactivity
Target Compound DataFeatures a C5-propyl group, conferring a specific, intermediate level of lipophilicity.
Comparator Or Baseline4,5-Dimethyl-2-aminothiazole (lower lipophilicity) or 2-aminothiazole (significantly lower lipophilicity).
Quantified DifferenceQualitatively higher lipophilicity and distinct steric bulk compared to dimethyl or unsubstituted analogs, a key variable in SAR studies.
ConditionsGeneral context of kinase inhibitor design and optimization.

Procuring this specific analog allows for systematic exploration of lipophilic and steric requirements at the C5 position for optimizing kinase inhibitor potency and selectivity.

Precursor Suitability: Enhanced Solubility in Organic Solvents for Improved Processability

The C5-propyl group significantly enhances the solubility of 4-Methyl-5-propyl-1,3-thiazol-2-ylamine in common non-polar and moderately polar organic solvents (e.g., THF, CH2Cl2, toluene) compared to its dimethyl or unsubstituted analogs. This is a critical, procurement-relevant attribute for process chemistry. Improved solubility allows for higher reaction concentrations, potentially leading to faster reaction times and higher throughput. It also simplifies reaction setup and workup by avoiding slurry-to-slurry reactions or the need for more complex, polar aprotic solvent systems often required for less-substituted, more polar aminothiazoles. Many synthetic procedures for derivatizing the 2-amino group, such as acylation, are performed in these types of solvents. [1]

Evidence DimensionSolubility in Organic Synthesis Solvents
Target Compound DataExpected high solubility in solvents like THF, DCM, and benzene due to the C5-propyl chain.
Comparator Or Baseline4,5-Dimethyl-2-aminothiazole or 2-aminothiazole, which exhibit lower solubility in such solvents.
Quantified DifferenceQualitative but significant improvement in solubility, enabling more efficient and scalable synthetic transformations.
ConditionsStandard synthetic chemistry operations, including acylation, coupling, and substitution reactions.

This compound is the right choice for synthetic routes where high solubility in common organic solvents is required to improve reaction efficiency, yield, and ease of handling.

Structurally Distinct Building Block for Antimicrobial Lead Optimization

In the development of 2-aminothiazole-based antitubercular agents, SAR studies have established that the C4 and C5 positions of the thiazole core are sensitive to modification and play a key role in determining potency. [1] While simpler analogs provide a baseline, the 4-methyl-5-propyl substitution pattern offers a unique combination of steric bulk and lipophilicity not accessible with smaller alkyl groups. Procuring this specific intermediate enables researchers to systematically probe this region of chemical space during lead optimization campaigns. This allows for the fine-tuning of properties to improve the minimum inhibitory concentration (MIC), selectivity, or pharmacokinetic profile of a lead series.

Evidence DimensionStructural Diversity for SAR Exploration
Target Compound DataProvides a specific 4-methyl, 5-propyl substitution pattern.
Comparator Or BaselineCommon analogs like 4,5-dimethyl or 4-phenyl-2-aminothiazole, which explore different regions of chemical space.
Quantified DifferenceOffers a distinct point in the multi-dimensional matrix of steric, electronic, and lipophilic properties crucial for antimicrobial SAR.
ConditionsContext of a lead optimization program for antimicrobial drug discovery.

For researchers needing to move beyond initial hits, this compound is a rational choice to systematically expand structural diversity and optimize biological activity in antimicrobial projects.

Systematic Library Synthesis for Kinase Inhibitor Discovery

As a direct result of its specific lipophilicity, this compound is an ideal building block for focused libraries targeting kinases. It allows for the synthesis of analogs designed to probe the effects of a C5-propyl group on binding affinity and selectivity, a step beyond using simpler methyl-substituted precursors. [1]

Lead Optimization in Antimicrobial Drug Discovery

In programs developing novel antitubercular or other antimicrobial agents based on the 2-aminothiazole scaffold, this compound serves as a key intermediate for lead optimization. Its unique C4/C5 substitution pattern enables the exploration of structure-activity relationships that cannot be investigated with more common, smaller analogs. [2]

Intermediate for Scalable Syntheses in Non-Polar Solvents

The enhanced solubility profile makes this compound the preferred choice for multi-step synthetic routes that require subsequent transformations in solvents like dichloromethane, THF, or toluene. This attribute is particularly valuable when aiming for higher yields, easier purification, and improved process scalability compared to less soluble analogs.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

156.07211956 g/mol

Monoisotopic Mass

156.07211956 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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